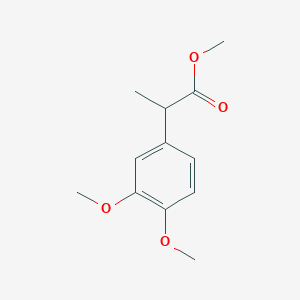

Methyl 2-(3,4-dimethoxyphenyl)propanoate

Description

BenchChem offers high-quality Methyl 2-(3,4-dimethoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3,4-dimethoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)16-4)9-5-6-10(14-2)11(7-9)15-3/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMQFLGJMUWUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264011 | |

| Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29207-02-1 | |

| Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29207-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dimethoxy-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 2-(3,4-dimethoxyphenyl)propanoate

Executive Summary

As a Senior Application Scientist, evaluating the structural utility and synthetic viability of molecular building blocks is critical for accelerating drug discovery pipelines. Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) serves as a highly versatile intermediate in medicinal chemistry[1]. Characterized by its electron-rich aromatic core and alpha-methyl stereocenter, this compound is frequently utilized in the synthesis of complex phenethylamines, isoquinoline alkaloids, and targeted enzyme inhibitors. This guide provides an authoritative breakdown of its physicochemical properties, mechanistic utility, and self-validating synthetic protocols.

Physicochemical Properties & Structural Logic

To establish a baseline for analytical characterization and stoichiometric calculations, the core quantitative data for Methyl 2-(3,4-dimethoxyphenyl)propanoate is summarized below[1][2].

| Property | Value |

| Chemical Name | Methyl 2-(3,4-dimethoxyphenyl)propanoate |

| CAS Number | 29207-02-1 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| SMILES String | COC(=O)C(C)C1=CC(OC)=C(OC)C=C1 |

| Typical Commercial Purity | ≥97% |

| Functional Groups | Ester, Aryl Ether |

Mechanistic Utility in Drug Design

The architectural logic of this molecule relies on three distinct domains:

-

The 3,4-Dimethoxyarene System : The methoxy groups act as strong electron-donating groups (EDGs) via resonance, rendering the aromatic ring highly nucleophilic at the 6-position. This is a classic pharmacophore that mimics catecholamines, allowing downstream derivatives to interact favorably with monoamine receptors and metabolic enzymes (e.g., PDE4).

-

The Alpha-Methyl Stereocenter : The inclusion of the methyl group at the alpha position restricts the conformational freedom of the propanoate side chain. In pharmacological applications, this structural rigidity often enhances receptor subtype selectivity and increases metabolic stability by hindering rapid β-oxidation in vivo.

-

The Methyl Ester : Functionally, the methyl ester serves as a robust protecting group for the carboxylic acid during upstream electrophilic aromatic substitutions. Alternatively, it acts as a primed electrophile for downstream modifications, such as reduction to the corresponding alcohol (using LiAlH₄) or conversion to an amide.

Synthetic Workflows & Mechanistic Causality

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)propanoate typically proceeds via one of two distinct pathways, depending on precursor availability.

Synthetic pathways for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Protocol A: Alpha-Methylation of Methyl 3,4-Dimethoxyphenylacetate

This is the preferred route for de novo synthesis, leveraging kinetic enolate chemistry.

Expertise & Causality: Lithium diisopropylamide (LDA) is selected as a non-nucleophilic, sterically hindered strong base. Operating strictly at cryogenic temperatures (-78°C) ensures kinetic deprotonation, completely suppressing unwanted thermodynamic side reactions such as self-condensation (Claisen condensation). Methyl iodide (CH₃I) is utilized as a highly reactive, unhindered electrophile to execute a clean Sₙ2 alkylation on the lithium enolate.

Self-Validating Step-by-Step Methodology:

-

Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq). Cool the system to -78°C using a dry ice/acetone bath.

-

Base Formation: Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes. (Validation: The solution should remain clear; a slight yellow tint indicates active LDA).

-

Enolate Generation: Slowly add methyl 3,4-dimethoxyphenylacetate (1.0 eq) dissolved in a minimal amount of THF. Stir for 1 hour at -78°C.

-

In-Process Control (IPC): Quench a 0.1 mL reaction aliquot in D₂O. Analyze via ¹H-NMR; the disappearance (>95%) of the alpha-proton singlet confirms quantitative enolate formation.

-

-

Alkylation: Add methyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. (Causality: Gradual warming ensures complete consumption of the enolate while minimizing the risk of polyalkylation).

-

Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to safely protonate any residual base. Extract the aqueous phase with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). (Validation: TLC at 254 nm UV will show a single spot with a slightly higher R_f than the starting material due to the loss of the polar alpha-protons and increased lipophilicity).

Self-validating experimental workflow for the alpha-methylation protocol.

Protocol B: Fischer Esterification of 2-(3,4-Dimethoxyphenyl)propanoic acid

When the alpha-methylated carboxylic acid is commercially sourced or previously synthesized, direct esterification is the most efficient route.

Expertise & Causality: Methanol acts as both the solvent and the nucleophile. A catalytic amount of concentrated H₂SO₄ provides the necessary protons to activate the carbonyl carbon, making it more susceptible to nucleophilic attack. Using a vast molar excess of methanol drives the equilibrium entirely toward the ester product, conforming to Le Chatelier's Principle.

Self-Validating Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2-(3,4-dimethoxyphenyl)propanoic acid in anhydrous Methanol to achieve a 0.5 M concentration.

-

Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise. Equip the flask with a reflux condenser and heat to 65°C for 6 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). (Validation: The highly polar carboxylic acid spot, which typically streaks on silica, will completely convert to a tight, non-polar, fast-moving ester spot).

-

Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the excess methanol. Dilute the residue with Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. (Causality: The basic wash neutralizes the acid catalyst and deprotonates any unreacted starting material, pulling it into the aqueous phase).

-

Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure methyl ester as a viscous oil.

Analytical Characterization Standard

To definitively prove the structural integrity of the synthesized Methyl 2-(3,4-dimethoxyphenyl)propanoate, ¹H-NMR (CDCl₃, 400 MHz) must be utilized. The self-validating spectral markers include:

-

Ester Methoxy: A sharp singlet at ~3.6 ppm (3H).

-

Aromatic Methoxys: Two distinct singlets at ~3.8 ppm (6H total).

-

Alpha-Proton: A distinct quartet at ~3.7 ppm (1H), coupling with the adjacent methyl group.

-

Alpha-Methyl: A doublet at ~1.4 ppm (3H).

-

Aromatic Protons: A multiplet in the 6.7–6.9 ppm region (3H).

References

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate: Structural Profiling and Advanced Synthetic Methodologies

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)propanoate is a highly versatile α -aryl ester intermediate characterized by its electron-rich veratrole moiety. Structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this scaffold is a critical building block in the synthesis of selective phosphodiesterase (PDE) inhibitors, antispasmodics, and novel neuroactive therapeutics. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, self-validating framework for the structural characterization and scalable synthesis of this compound, emphasizing the mechanistic causality behind each experimental protocol.

Structural and Physicochemical Profiling

The molecular architecture features a 3,4-dimethoxyphenyl ring attached to the α -carbon of a methyl propanoate group. The electron-donating methoxy groups at the meta and para positions significantly increase the electron density of the aromatic system, stabilizing transient benzylic intermediates during synthesis. The C2 carbon of the propanoate chain is a stereocenter, meaning the compound inherently exists as a racemate unless synthesized via asymmetric catalysis or subjected to chiral resolution.

Table 1: Physicochemical and Computational Data

| Property | Value |

|---|---|

| Chemical Name | Methyl 2-(3,4-dimethoxyphenyl)propanoate |

| CAS Registry Number | 29207-02-1 ([1]) |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| SMILES | COC(=O)C(C)C1=CC(OC)=C(OC)C=C1 |

| Topological Polar Surface Area (TPSA) | 44.76 Ų |

| LogP (Predicted) | 1.9803 |

| H-Bond Donors / Acceptors | 0 / 4 |

| Rotatable Bonds | 4 |

Retrosynthetic Analysis & Strategic Pathways

To establish a robust, scalable supply of this API intermediate, we evaluate two distinct synthetic strategies. The causality behind selecting these specific routes lies in balancing thermodynamic reliability with modern step-economy.

-

Route A: Classical Enolate Alkylation: This route relies on the α -alkylation of methyl 3,4-dimethoxyphenylacetate. The rationale for this pathway is its thermodynamic predictability. By employing a sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, kinetic deprotonation is achieved, completely suppressing unwanted Claisen self-condensation.

-

Route B: Palladium-Catalyzed α -Arylation: A more modern approach involves the direct cross-coupling of 4-bromo-1,2-dimethoxybenzene ([2]) with methyl propionate. Pioneered by Buchwald and Hartwig, this one-pot procedure utilizes bulky, electron-rich o-biphenyl phosphines to facilitate the challenging reductive elimination step of secondary alkyl palladium complexes ([3]). Recent advancements have further expanded this methodology to include traceless protecting strategies and broader aryl halide scopes ([4],[5]).

Figure 1: Strategic synthetic pathways for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Table 2: Comparative Analysis of Synthetic Routes | Metric | Route A (Enolate Alkylation) | Route B (Pd-Catalyzed α -Arylation) | | :--- | :--- | :--- | | Primary Reagents | LDA, Methyl Iodide | Pd(OAc)₂, JohnPhos, LiHMDS | | Starting Material | Methyl 3,4-dimethoxyphenylacetate | 4-Bromo-1,2-dimethoxybenzene | | Key Advantage | High thermodynamic reliability, low cost | Step-economic, utilizes simple ester feedstocks | | Primary Challenge | Cryogenic conditions (-78 °C) required | Sensitivity to oxygen, high catalyst cost | | Scalability | Excellent (Standard batch reactors) | Moderate (Requires specialized degassing) |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Enolate Alkylation (Route A)

Objective: High-yield methylation of methyl 3,4-dimethoxyphenylacetate. Causality & Validation: The use of cryogenic temperatures (-78 °C) ensures the stability of the lithium enolate. The reaction is self-validating: the formation of the enolate is accompanied by a distinct pale-yellow color change, and the consumption of the starting material can be cleanly tracked via TLC (Hexanes/EtOAc 8:2, UV active).

-

Esterification: Dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.05 eq). Reflux for 4 hours. Concentrate, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry and concentrate to yield methyl 3,4-dimethoxyphenylacetate.

-

Enolate Generation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (0.2 M) and diisopropylamine (1.1 eq). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes.

-

Substrate Addition: Slowly inject a solution of methyl 3,4-dimethoxyphenylacetate (1.0 eq) in THF. Stir for 1 hour at -78 °C to ensure complete enolization.

-

Alkylation: Introduce methyl iodide (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the system to warm to room temperature slowly over 6 hours.

-

Quench & Isolation: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed α -Arylation (Route B)

Objective: Direct coupling of 4-bromo-1,2-dimethoxybenzene with methyl propionate. Causality & Validation: The bulky JohnPhos ligand is critical; its steric bulk accelerates the reductive elimination of the product from the Pd(II) center, preventing β -hydride elimination side reactions. The precipitation of lithium bromide (LiBr) serves as a visual indicator of reaction progression.

-

Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.02 eq), JohnPhos (0.04 eq), and Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq).

-

Reagent Addition: Add anhydrous toluene (0.3 M), followed by 4-bromo-1,2-dimethoxybenzene (1.0 eq) and methyl propionate (1.2 eq).

-

Coupling: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 12 hours with vigorous stirring.

-

Workup: Cool to ambient temperature. Dilute with diethyl ether and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography to isolate the target α -aryl ester.

Process Troubleshooting & Scale-Up Considerations

-

Moisture Exclusion in Enolate Chemistry: The generation of the lithium enolate in Route A is highly sensitive to protic impurities. Trace moisture leads to premature protonation of LDA, resulting in unreacted starting material. Rigorous drying of THF over sodium/benzophenone and titration of n-BuLi prior to use are non-negotiable standards for reproducible yields.

-

Catalyst Deactivation in Cross-Coupling: In Route B, Pd(OAc)₂ is reduced in situ to the active Pd(0) species. This active catalyst is highly susceptible to aerobic oxidation. Solvents must be rigorously degassed using the freeze-pump-thaw method. Black precipitate (palladium black) formation before the reaction reaches completion is a definitive indicator of oxygen ingress or ligand degradation.

Analytical Characterization

To confirm the structural integrity of the synthesized product, the following spectroscopic markers must be validated:

-

¹H NMR (400 MHz, CDCl₃): The appearance of a doublet at δ 1.48 ppm (J = 7.2 Hz, 3H) corresponding to the newly introduced α -methyl group, and a quartet at δ 3.68 ppm (J = 7.2 Hz, 1H) for the α -methine proton definitively confirms the alkylation/arylation event. The veratryl methoxy protons appear as two sharp singlets at δ 3.86 and 3.88 ppm.

-

LC-MS (ESI): The mass spectrum must exhibit a molecular ion peak [M+H]⁺ at m/z 225.1, corroborating the molecular weight of 224.25 g/mol .

References

-

Moradi WA, Buchwald SL. "Palladium-catalyzed alpha-arylation of esters". Source: PubMed (J Am Chem Soc. 2001). URL:[Link]

-

He, Zhi-Tao; Hartwig, John F. "Palladium-Catalyzed α‑Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy". Source: eScholarship.org. URL:[Link]

-

Hama, T.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Esters with Chloroarenes". Source: Organic Chemistry Portal. URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-溴黎芦醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed α‑Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy [escholarship.org]

- 5. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]

Strategic Applications of Methyl 2-(3,4-dimethoxyphenyl)propanoate in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)propanoate (MDMP) is a highly versatile, electron-rich aromatic building block that serves as a critical intermediate in the synthesis of diverse active pharmaceutical ingredients (APIs). Because of its unique structural features—a veratryl core coupled with an alpha-methylated ester—it is widely utilized in the development of antiviral agents, respiratory therapeutics, and neuropharmacological scaffolds. This whitepaper details the mechanistic rationale behind its utility, its primary applications in drug discovery, and provides self-validating experimental protocols for its derivatization.

Structural and Physicochemical Rationale

MDMP (CAS 29207-02-1) features a veratryl (3,4-dimethoxyphenyl) core conjugated to an alpha-methylated ester[1]. The strategic value of this molecule in medicinal chemistry is driven by two primary structural components:

-

The 3,4-Dimethoxy Motif: The two methoxy groups act as strong electron-donating groups (EDGs) via resonance, significantly increasing the nucleophilicity of the aromatic ring. This activates the ortho and para positions (specifically the 6-position) for electrophilic aromatic substitution (EAS), making it an ideal precursor for regioselective ring-closing reactions. Furthermore, these methoxy groups frequently act as hydrogen-bond acceptors in target binding pockets.

-

The Alpha-Methyl Group: The introduction of a methyl group at the alpha carbon introduces a stereocenter. In drug design, alpha-methylation of arylacetic acids (forming "profen" analogs) prevents rapid metabolic degradation via β -oxidation. It also restricts the conformational flexibility of the molecule, which can enhance target binding affinity and selectivity by locking the pharmacophore into a bioactive conformation.

Quantitative Data & Physicochemical Profiling

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₂H₁₆O₄ | Low molecular weight (224.25 g/mol ) allows for extensive downstream elaboration without violating Lipinski's Rule of 5[2]. |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | Excellent membrane permeability profile; leaves ample room for adding polar functional groups during late-stage lead optimization[2]. |

| H-Bond Acceptors | 4 | Methoxy and ester oxygens provide multiple vectors for target protein interactions. |

| H-Bond Donors | 0 | The lack of donors in the base scaffold allows for controlled, strategic introduction via subsequent amidation steps. |

Key Applications in Drug Discovery

Synthesis of Antiviral Dihydroquinolizinones (HBV Therapeutics)

MDMP is a documented precursor in the synthesis of novel dihydroquinolizinones aimed at treating Hepatitis B Virus (HBV) infections[3]. In these synthetic pathways, the ester is first hydrolyzed to 2-(3,4-dimethoxyphenyl)propanoic acid, which is subsequently coupled and cyclized[3]. The electron-rich nature of the dimethoxy ring is essential for the final cyclization step that constructs the rigid quinolizinone core—a scaffold that interferes with HBV viral polymerase and nucleocapsid assembly[3].

Development of Dual PDE4/M3 Inhibitors for COPD

Derivatives of 3,4-dimethoxyphenylpropanoic acid are utilized in the creation of dual-pharmacology molecules, such as M3 antagonist-PDE4 inhibitors for Chronic Obstructive Pulmonary Disease (COPD)[4]. The dimethoxyphenyl ring mimics the catechol ether moiety found in classic PDE4 inhibitors (like Roflumilast), fitting perfectly into the hydrophobic pocket of the PDE4 active site. Concurrently, the propanoate linker provides the necessary vector to attach the M3 antagonistic pharmacophore[4].

Figure 1: Mechanism of action for MDMP-derived PDE4 inhibitors in respiratory diseases.

Tetrahydroisoquinoline (THIQ) Scaffold Generation

The THIQ core is a privileged scaffold in neuropharmacology. MDMP can be converted into an arylacetamide, which readily undergoes Bischler-Napieralski cyclization. The methoxy groups at the 3 and 4 positions ensure the cyclization occurs regioselectively at the 6-position and under milder conditions than would be required for an unsubstituted phenyl ring.

Figure 2: Synthetic workflow utilizing MDMP to generate THIQ pharmacophores.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity synthesis, the following protocols detail the causality behind each reagent choice and incorporate self-validating checkpoints.

Protocol 1: Alkaline Hydrolysis to 2-(3,4-dimethoxyphenyl)propanoic acid

-

Objective: Convert MDMP to its corresponding carboxylic acid for subsequent amide coupling[3].

-

Causality & Design: A mixed solvent system of THF/MeOH/H₂O is critical. THF dissolves the lipophilic ester, water dissolves the NaOH, and MeOH acts as a phase-transfer bridge. This ensures a homogeneous reaction mixture, preventing the sluggish kinetics typically seen in biphasic ester hydrolyses.

-

Step-by-Step Methodology:

-

Dissolve 1.0 eq of MDMP in a 3:2 mixture of THF and Methanol.

-

Cool the mixture to 0°C. Rationale: Lowering the temperature prevents unwanted base-catalyzed epimerization at the chiral alpha-carbon.

-

Add 1.5 eq of 1M aqueous NaOH dropwise.

-

Stir at room temperature for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-Rf ester spot completely disappears.

-

Concentrate under reduced pressure to remove the organic solvents (THF/MeOH).

-

Acidify the remaining aqueous layer with 1M HCl to pH 2. Self-Validation Check: A white precipitate of the free carboxylic acid will immediately form upon reaching the correct pH.

-

Extract with Dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

-

Protocol 2: Bischler-Napieralski Cyclization to THIQ

-

Objective: Form the THIQ core from an MDMP-derived amide.

-

Causality & Design: Phosphorus oxychloride (POCl₃) is utilized as a potent dehydrating agent to convert the amide into a highly electrophilic nitrilium ion intermediate. The 3,4-dimethoxy groups sufficiently activate the aromatic ring to allow rapid intramolecular attack by the π -electrons, forming the new heterocyclic ring.

-

Step-by-Step Methodology:

-

Dissolve the MDMP-derived amide in anhydrous Toluene under an inert argon atmosphere. Rationale: Moisture must be strictly excluded to prevent the hydrolysis of the POCl₃ reagent.

-

Add 3.0 eq of POCl₃. The excess ensures complete conversion and drives the dehydration equilibrium forward.

-

Reflux at 110°C for 2-4 hours.

-

Cool to room temperature and quench carefully by pouring the mixture over crushed ice. Rationale: The quench is highly exothermic and generates HCl gas; ice controls the thermal spike.

-

Basify the aqueous mixture with saturated Na₂CO₃ until pH 9 is reached, then extract with EtOAc.

-

Purify the resulting imine/THIQ derivative via silica gel chromatography.

-

Conclusion

Methyl 2-(3,4-dimethoxyphenyl)propanoate is far more than a simple ester; it is a strategically designed building block. By combining the electron-rich reactivity of a veratryl group with the metabolic stability and stereochemical potential of an alpha-methyl propanoate moiety, MDMP enables the efficient synthesis of complex, high-affinity pharmacophores across multiple therapeutic areas.

References

- Google Patents.

-

Journal of Medicinal Chemistry. "Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease". ACS Publications. [Link]

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate: A Strategic Precursor in the Synthesis of Bioactive Alkaloids and Antiviral Agents

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists Document Type: Technical Whitepaper / Application Guide

Introduction & Chemical Significance

In the landscape of modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) heavily relies on versatile, functionalized building blocks. Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS No. 29207-02-1)[1] has emerged as a highly strategic intermediate. Structurally, it possesses two critical features that make it invaluable for medicinal chemistry:

-

The 3,4-Dimethoxyphenyl Motif: This electron-rich aromatic ring is a privileged scaffold found in numerous isoquinoline alkaloids and cardiovascular agents (e.g., Verapamil). It facilitates strong π−π stacking and hydrogen bond interactions within target protein binding pockets.

-

The α -Methyl Group: The introduction of the methyl group at the α -carbon creates a stereocenter. This steric bulk is not merely structural; it is often the determining factor in the conformational locking required for high target affinity, particularly in antiviral architectures.

As a Senior Application Scientist, I have utilized this precursor extensively to construct complex libraries, most notably the dihydroquinolizinones (DHQs) —a breakthrough class of small molecules that suppress Hepatitis B Virus (HBV) and Hepatitis A Virus (HAV)[2].

Upstream Synthesis: Enolate Alkylation Methodology

The synthesis of methyl 2-(3,4-dimethoxyphenyl)propanoate from homoveratric acid requires precise control over enolate geometry and reactivity. The α -alkylation of arylacetic esters is notorious for side reactions, including over-alkylation and Claisen self-condensation. To circumvent this, we employ a kinetic enolate strategy[3].

Causality in Reagent Selection

-

Base Selection (LDA): We utilize Lithium Diisopropylamide (LDA), a sterically hindered, non-nucleophilic base. Unlike sodium methoxide, which leads to thermodynamic equilibration and poor yields, LDA rapidly and irreversibly deprotonates the α -carbon without attacking the ester carbonyl[3].

-

Temperature Control (-78 °C): Conducting the metalation at cryogenic temperatures traps the kinetic enolate. This suppresses the activation energy required for the enolate to attack unreacted ester molecules (Claisen condensation).

-

Electrophile (Methyl Iodide): MeI is a highly reactive, unhindered electrophile that ensures a rapid, clean SN2 substitution before any enolate equilibration can occur[4].

Self-Validating Experimental Protocol

Step 1: Esterification of Homoveratric Acid

-

Reaction: Charge a flame-dried round-bottom flask with 2-(3,4-dimethoxyphenyl)acetic acid (1.0 eq) and anhydrous methanol (0.5 M). Add concentrated H2SO4 (0.1 eq) dropwise at 0 °C.

-

Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity.

-

Execution: Reflux at 65 °C for 12 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the baseline acid spot disappears. Quench with saturated NaHCO3 to neutralize the catalyst, extract with EtOAc, and concentrate to yield methyl 2-(3,4-dimethoxyphenyl)acetate.

Step 2: α -Alkylation via Kinetic Enolate

-

Preparation of LDA: In a separate flame-dried flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.3 M) and cool to -78 °C. Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Generating LDA in situ ensures exact stoichiometry, preventing unreacted n-BuLi from acting as a nucleophile.

-

Enolate Formation: Add the ester from Step 1 (1.0 eq) in THF dropwise over 15 minutes. Stir at -78 °C for 1 hour.

-

Alkylation: Add methyl iodide (1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

-

Validation & Quench: Quench strictly with saturated NH4Cl . This mildly acidic buffer neutralizes excess LDA and protonates any unreacted enolate without hydrolyzing the ester. Extract with diethyl ether. Verify the product via 1H NMR (confirm the appearance of a distinct doublet at ~1.4 ppm corresponding to the new α -methyl group).

Synthesis workflow of Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Quantitative Data & Yield Optimization

To demonstrate the necessity of the kinetic enolate approach, the following table summarizes our optimization data for the α -alkylation step.

Table 1: Optimization of Reaction Conditions for α -Alkylation

| Entry | Base | Solvent | Temp (°C) | Electrophile | Yield (%) | Purity Profile & Observations |

| 1 | NaOMe | MeOH | 25 | MeI | 15 | <50% (Heavy Claisen condensation) |

| 2 | NaH | DMF | 0 | MeI | 45 | ~70% (Dialkylation observed) |

| 3 | LHMDS | THF | -78 to 25 | MeI | 82 | >90% (Clean, trace starting material) |

| 4 | LDA | THF | -78 to 25 | MeI | 88 | >95% (Optimal kinetic control) |

Downstream Applications: Dihydroquinolizinones (HBV/HAV Inhibitors)

Once synthesized, methyl 2-(3,4-dimethoxyphenyl)propanoate serves as the foundational building block for , such as RG7834 and its PROTAC derivatives[2].

Mechanistic Pathway in Antiviral Therapy

Chronic Hepatitis B (CHB) is characterized by persistent levels of HBV surface antigen (HBsAg). DHQs synthesized from our precursor act as potent inhibitors of host terminal nucleotidyltransferases TENT4A and TENT4B (PAPD7 and PAPD5) [5].

By binding to these host polymerases, the DHQ molecules block the extension of the 3' poly(A) tails of viral mRNAs. Without a stable poly(A) tail, the HBV mRNA undergoes rapid degradation, leading to a profound reduction in HBsAg and viral clearance[6]. The α -methyl group inherited from our precursor is critical for fitting into the hydrophobic pocket of the TENT4A/B complex, dictating the hepatoselective distribution and potency of the drug[7].

Mechanism of action of precursor-derived DHQs in HBV inhibition.

Conclusion

Methyl 2-(3,4-dimethoxyphenyl)propanoate is far more than a simple ester; it is a meticulously engineered scaffold that bridges basic organic synthesis with advanced antiviral therapeutics. By adhering to strict kinetic control during its synthesis, researchers can reliably produce this precursor at scale, enabling the downstream development of life-saving DHQ-based therapies for Hepatitis B and A.

References

-

Master Organic Chemistry Title: Kinetic Versus Thermodynamic Enolates Source: Master Organic Chemistry Educational Portal URL:[Link]

-

National Center for Biotechnology Information (NCBI) - PMC Title: “PROTAC” modified Dihydroquinolizinones (DHQs) that causes degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro Source: Bioorganic & Medicinal Chemistry Letters / PMC URL:[Link]

-

American Chemical Society (ACS) Publications Title: Hepatoselective Dihydroquinolizinone Bis-acids for HBsAg mRNA Degradation Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. “PROTAC” modified Dihydroquinolizinones (DHQs) that causes degradation of PAPD-5 and inhibition of hepatitis A virus and hepatitis B virus, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 182.160.97.198:8080 [182.160.97.198:8080]

- 5. Liver targeting dihydroquinolizinones active against both HAV and HBV | Poster Board #350 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hepato-selective dihydroquinolizinones active against hepatitis A virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Methyl 2-(3,4-dimethoxyphenyl)propanoate – Nomenclature, Synthesis, and Application in API Development

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) is a highly versatile organic building block and pharmaceutical intermediate[1]. Characterized by its electron-rich dimethoxyphenyl ring and a propanoate ester moiety, this compound serves as a critical precursor in the synthesis of complex alkaloids, neuroactive compounds, and cardiovascular active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural identity, mechanistic pathways, and a field-proven, self-validating protocol for its synthesis.

Nomenclature and Structural Identity

Accurate nomenclature is paramount in drug development to avoid isomeric confusion, particularly concerning the α -methyl group on the propanoate chain. The presence of this α -methyl group introduces a stereocenter, meaning the compound exists as a pair of enantiomers unless stereoselectively synthesized. This chirality is a critical parameter in pharmacology, as enantiomers often exhibit divergent pharmacokinetic profiles.

-

IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)propanoate

-

Primary Synonyms:

-

Methyl α -(3,4-dimethoxyphenyl)propionate

-

2-(3,4-Dimethoxyphenyl)propanoic acid methyl ester

-

Benzeneacetic acid, 3,4-dimethoxy- α -methyl-, methyl ester

-

The two methoxy groups at the 3- and 4-positions of the phenyl ring significantly enhance the nucleophilicity of the aromatic system via resonance donation. This makes the ring highly susceptible to electrophilic aromatic substitution, a property that must be carefully controlled during downstream functionalization.

Quantitative Physicochemical Data

The following table summarizes the core chemical properties required for analytical verification and stoichiometric calculations[2].

| Property | Value |

| IUPAC Name | Methyl 2-(3,4-dimethoxyphenyl)propanoate |

| CAS Number | 29207-02-1 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| SMILES String | COC(=O)C(C)C1=CC(OC)=C(OC)C=C1 |

| Commercial Purity Standard | ≥97% |

Synthetic Pathways and Workflow

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)propanoate is typically achieved via the Fischer esterification of commercially available 2-(3,4-dimethoxyphenyl)propanoic acid. Alternatively, it can be synthesized via the α -alkylation of methyl 3,4-dimethoxyphenylacetate using a strong base (e.g., Lithium diisopropylamide) and methyl iodide. In industrial applications, this ester acts as a protected intermediate for the synthesis of L-DOPA analogs and related catecholamines[3].

Fig 1: Synthetic workflow from acetic acid precursor to downstream API applications.

Experimental Protocol: Self-Validating Fischer Esterification

As a standard practice in robust chemical engineering, an experimental protocol must be self-validating. The following methodology for the esterification of 2-(3,4-dimethoxyphenyl)propanoic acid incorporates built-in diagnostic checkpoints to ensure high yield and structural integrity.

Objective: Quantitative conversion of 2-(3,4-dimethoxyphenyl)propanoic acid to its methyl ester.

Reagents:

-

2-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq)

-

Anhydrous Methanol (10.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

-

Saturated Aqueous NaHCO₃

Step-by-Step Methodology:

-

Moisture Exclusion and Solvation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting acid in anhydrous methanol.

-

Causality: Fischer esterification is an equilibrium-driven process. Flame-drying eliminates ambient moisture, preventing premature hydrolysis. The 10-fold excess of acts as both solvent and reactant, driving the equilibrium toward the ester via Le Chatelier’s principle.

-

-

Catalytic Activation: Cool the solution to 0°C using an ice bath and add concentrated H₂SO₄ dropwise.

-

Causality: The protonation of the carbonyl oxygen is highly exothermic. Cooling prevents the localized boiling of methanol and suppresses the formation of dimethyl ether (a common side reaction at elevated temperatures).

-

-

Reflux and Condensation: Attach a reflux condenser and heat the mixture to 65°C for 4 hours.

-

In-Process Self-Validation (TLC): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.

-

Validation Checkpoint: The starting carboxylic acid interacts strongly with the silica gel via hydrogen bonding, resulting in a low Retention Factor ( Rf≈0.2 ) with visible streaking. The target ester, lacking the hydrogen-bond donor, will elute significantly higher as a tight spot ( Rf≈0.6 ). The absolute disappearance of the Rf0.2 spot validates quantitative conversion.

-

-

Quenching and Phase Separation: Cool the mixture, concentrate under reduced pressure to remove excess methanol, dilute the residue with ethyl acetate, and wash with saturated aqueous NaHCO₃.

-

Validation Checkpoint: The evolution of CO₂ gas (effervescence) provides immediate visual confirmation that the acid catalyst and any unreacted starting material are being successfully neutralized and partitioned into the aqueous layer.

-

-

Isolation: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Methyl 2-(3,4-dimethoxyphenyl)propanoate as a pale oil.

Mechanistic Insights

Understanding the electron flow during the Fischer esterification is critical for troubleshooting low yields. The mechanism relies on the electrophilic activation of the carboxylic acid.

Fig 2: Stepwise mechanism of the Fischer esterification process.

The rate-determining step is typically the nucleophilic attack of methanol on the protonated carbonyl (Node B to C). Because the α -carbon in 2-(3,4-dimethoxyphenyl)propanoic acid is secondary (bearing a methyl group and an aryl group), steric hindrance is moderate. Therefore, maintaining a high concentration of methanol is strictly required to ensure the tetrahedral intermediate is formed efficiently.

References

- Google Patents. "Synthetic method of L-dopa methyl ester hydrochloride." Patent CN104945270B.

Sources

Comprehensive Technical Guide to Methyl 2-(3,4-dimethoxyphenyl)propanoate: Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary As a Senior Application Scientist, I frequently encounter the need for robust, highly reproducible building blocks in the design of complex active pharmaceutical ingredients (APIs). Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) is one such critical intermediate. Characterized by its electron-rich aromatic system and a versatile alpha-chiral center, this ester serves as a linchpin in the synthesis of diverse therapeutic agents, ranging from antiviral dihydroquinolizinones to cytotoxic natural product analogues.

This technical guide provides an in-depth analysis of the compound's molecular properties, details a self-validating synthetic protocol, and explores its downstream utility, ensuring that drug development professionals can integrate this compound into their workflows with absolute confidence.

Physicochemical and Structural Profiling

Understanding the baseline properties of Methyl 2-(3,4-dimethoxyphenyl)propanoate is essential for predicting its behavior in both synthetic matrices and biological assays. The molecule features a propanoate backbone with a 3,4-dimethoxyphenyl substituent at the C2 position. The dual methoxy groups act as strong electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic ring, which can be leveraged for subsequent electrophilic aromatic substitutions if required.

Table 1: Core Physicochemical Data

| Property | Value |

| Chemical Name | Methyl 2-(3,4-dimethoxyphenyl)propanoate |

| CAS Number | 29207-02-1 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| SMILES String | COC(=O)C(C)C1=CC(OC)=C(OC)C=C1 |

| Topological Polar Surface Area (TPSA) | 44.76 Ų |

| LogP | 1.9803 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

The TPSA of 44.76 Ų and a LogP of ~1.98 suggest excellent membrane permeability, making its downstream free-acid or amide derivatives highly suitable for intracellular targeting 1.

Mechanistic Insight: The Alpha-Alkylation Pathway

While there are multiple routes to synthesize this ester, the most controlled and scalable method involves the alpha-methylation of methyl 3,4-dimethoxyphenylacetate.

Causality in Reagent Selection: To achieve mono-alkylation without risking self-condensation (such as the Claisen condensation), we must generate the kinetic enolate quantitatively. This dictates the use of Lithium Diisopropylamide (LDA)—a strong, sterically hindered base—at cryogenic temperatures (-78 °C). The bulky isopropyl groups of LDA prevent nucleophilic attack on the ester carbonyl, ensuring it exclusively abstracts the slightly acidic alpha-proton. Subsequent trapping with Methyl Iodide (MeI) via an Sₙ2 mechanism yields the target propanoate.

Caption: Alpha-methylation workflow for Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Self-Validating Synthetic Protocol

In my experience, the difference between a theoretical route and a bench-ready protocol lies in the integration of In-Process Controls (IPCs). The following procedure is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Kinetic Enolate Formation

-

Preparation : Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath.

-

Base Generation : Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

-

Enolization : Add a solution of methyl 3,4-dimethoxyphenylacetate (1.0 equiv) in THF dropwise over 15 minutes.

-

Self-Validation (IPC 1) : Withdraw a 0.1 mL micro-aliquot, quench with D₂O, and extract with CDCl₃. A rapid ¹H-NMR should show >95% disappearance of the singlet alpha-protons (~3.6 ppm) and replacement with deuterium, confirming complete enolate formation.

-

Step 2: Electrophilic Alkylation

-

Alkylation : Add Methyl Iodide (1.2 equiv) dropwise at -78 °C.

-

Propagation : Allow the reaction to slowly warm to room temperature over 4 hours.

-

Self-Validation (IPC 2) : Monitor via TLC (Hexane:EtOAc 7:3). The product spot will appear slightly less polar (higher R_f) than the starting material due to the addition of the lipophilic methyl group.

-

Step 3: Quench, Isolation, and Validation

-

Quench : Terminate the reaction by adding saturated aqueous NH₄Cl to protonate any unreacted enolate or base.

-

Extraction : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify via silica gel flash chromatography.

-

Final Validation : ¹H-NMR (400 MHz, CDCl₃) must reveal a new doublet at ~1.4 ppm (3H, -CH₃) and a quartet at ~3.6 ppm (1H, -CH-), confirming successful alpha-methylation.

-

Downstream Pharmaceutical Applications

The strategic value of Methyl 2-(3,4-dimethoxyphenyl)propanoate lies in its bifunctionality. The ester group can be readily transformed (hydrolyzed, reduced, or amidated), while the electron-rich aromatic system remains stable under standard conditions.

Caption: Downstream transformations of Methyl 2-(3,4-dimethoxyphenyl)propanoate.

Antiviral and Cytotoxic Scaffolds: The hydrolyzed free acid, 2-(3,4-dimethoxyphenyl)propanoic acid, is frequently utilized as a chiral building block. For instance, patent literature highlights its direct use in synthesizing novel dihydroquinolizinones, which are potent agents for the treatment and prophylaxis of Hepatitis B virus (HBV) infections 2. Furthermore, analogous dimethoxyphenyl propanoate esters have been synthesized and evaluated for their cytotoxic properties against human tumor cell lines (e.g., PC-3, Hela, A549), demonstrating the scaffold's versatility in oncology and natural product (sintenin) analogue development 3.

References

-

ChemScene. "29207-02-1 | Methyl 2-(3,4-dimethoxyphenyl)propanoate - Computational Chemistry Data." 1

-

Google Patents. "WO2015113990A1 - Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis b virus infection."2

-

Journal of Natural Products (via NIH). "Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues." J Nat Prod. 2005 Mar;68(3):342-8. 3

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2015113990A1 - Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis b virus infection - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(3,4-dimethoxyphenyl)propanoate in Organic Synthesis: A Comprehensive Technical Guide

Introduction

Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS: 29207-02-1) is a highly versatile ester building block widely utilized in advanced organic synthesis and medicinal chemistry. Characterized by a propanoate backbone substituted with an electron-rich 3,4-dimethoxyphenyl (veratryl) moiety, this compound serves as a critical intermediate for the synthesis of "profen"-type scaffolds, catecholamine mimics, and complex active pharmaceutical ingredients (APIs) such as calcium channel blockers and phosphodiesterase (PDE) inhibitors.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a programmable chemical scaffold. This guide details the mechanistic rationale, physicochemical properties, and validated protocols required to effectively utilize this compound in a laboratory setting.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for designing robust synthetic workflows, particularly regarding solubility and phase-transfer behaviors during workup procedures.

| Property | Value / Description |

| Chemical Name | Methyl 2-(3,4-dimethoxyphenyl)propanoate |

| CAS Registry Number | 29207-02-1 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Functional Groups | Ester, Aryl Ether (Methoxy) |

| Typical Purity | ≥97% (Commercial standard) |

Data synthesized from commercial chemical databases (1)[1] and (2)[2].

Mechanistic Role as a Synthetic Scaffold

Methyl 2-(3,4-dimethoxyphenyl)propanoate offers two primary vectors for structural functionalization:

-

The Alpha-Carbon: The proton adjacent to the ester carbonyl is moderately acidic. Deprotonation yields a stabilized enolate, allowing for stereoselective alkylation, halogenation, or aldol-type condensations.

-

The Veratryl Ring: The two methoxy groups at the 3 and 4 positions are strongly electron-donating. This enriches the aromatic ring, making it a prime candidate for electrophilic aromatic substitution (EAS) if further ring functionalization is required. Furthermore, the 3,4-dimethoxy motif is a well-established pharmacophore that mimics dopamine and other endogenous catecholamines, enhancing binding affinity to CNS and cardiovascular targets (3)[3].

Key Synthetic Workflows and API Applications

The strategic utility of this compound lies in its ability to be transformed into diverse API precursors. The 2-arylpropanoic acid derivative (obtained via hydrolysis) is a structural homologue to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen (4)[4]. However, the veratryl substitution pivots its biological activity toward different targets, including the synthesis of bulky, lipophilic tails for verapamil-like calcium channel blockers[3] and dual-target COX-2/CYP51 inhibitors for fungal infections[4].

Synthetic pathways diverging from Methyl 2-(3,4-dimethoxyphenyl)propanoate to various APIs.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind each experimental choice.

Protocol A: Base-Catalyzed Hydrolysis to 2-(3,4-dimethoxyphenyl)propanoic acid

This procedure converts the ester into its corresponding carboxylic acid, a more versatile intermediate for amide coupling (5)[5].

-

Solvent Preparation: Dissolve 1.0 eq of Methyl 2-(3,4-dimethoxyphenyl)propanoate in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). Causality: The mixed solvent system ensures the lipophilic ester remains completely dissolved while allowing the aqueous base to form a homogeneous single phase, preventing biphasic reaction stalling.

-

Base Addition: Slowly add 2.0 eq of 2M aqueous NaOH. Stir at room temperature for 4 hours.

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will appear under UV (254 nm); the product acid will stay at the baseline until acidified.

-

Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Causality: Removing organic solvents prevents the product from partitioning into the organic phase prematurely during the acidification step.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL). The low pH ensures the carboxylate is fully protonated and lipophilic.

-

Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure acid.

Protocol B: Alpha-Alkylation via Kinetic Enolate Formation

This protocol establishes a quaternary carbon center at the alpha position.

Mechanistic logic of alpha-alkylation via kinetic lithium enolate formation.

-

Enolate Generation: In a flame-dried flask under argon, cool a solution of Lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF to -78 °C. Causality: LDA is utilized because its steric bulk prevents nucleophilic attack on the ester carbonyl. The -78 °C temperature is critical to stabilize the kinetic lithium enolate and suppress self-condensation (Claisen condensation).

-

Substrate Addition: Add Methyl 2-(3,4-dimethoxyphenyl)propanoate dropwise. Stir for 1 hour at -78 °C.

-

Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

-

Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: A mild proton source like NH₄Cl destroys unreacted LDA and enolate without causing acid-catalyzed side reactions (like ether cleavage).

-

Isolation: Extract with diethyl ether, wash with brine, dry, and purify via flash column chromatography.

Conclusion

Methyl 2-(3,4-dimethoxyphenyl)propanoate is far more than a simple ester; it is a programmable chemical scaffold. By leveraging the acidity of its alpha-proton and the electron-rich nature of its veratryl ring, synthetic chemists can construct highly complex, biologically active molecules with precision.

References

-

ChemScene. "Methyl 2-(3,4-dimethoxyphenyl)propanoate Product Information." 1

-

CymitQuimica. "2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid." 5

-

BLD Pharm. "93-40-3 | 3,4-Dimethoxyphenylacetic acid." 2

-

NIH / PMC. "Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania."3

-

ACS Publications. "Design, Synthesis, and Biological Evaluation of Dual-Target COX-2/CYP51 Inhibitors for the Treatment of Fungal Infectious Diseases." 4

Sources

- 1. chemscene.com [chemscene.com]

- 2. 93-40-3|3,4-Dimethoxyphenylacetic acid|BLD Pharm [bldpharm.com]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Amino-2-(3,4-dimethoxyphenyl)propanoic acid | CymitQuimica [cymitquimica.com]

Technical Whitepaper: Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1)

A Comprehensive Guide to Structural Logic, Synthetic Methodology, and Drug Discovery Applications

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, Methyl 2-(3,4-dimethoxyphenyl)propanoate (CAS 29207-02-1) serves as a highly versatile intermediate. Featuring a privileged 3,4-dimethoxyphenyl pharmacophore coupled with an ester-protected propanoate side chain, this compound is foundational in the development of phosphodiesterase type 4 (PDE4) inhibitors, calcium channel blockers, and complex alkaloid scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we dissect the physicochemical causality of the molecule, detail a self-validating synthetic protocol, and map its downstream biological applications.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of CAS 29207-02-1 is critical for predicting its behavior in both synthetic workflows and biological environments. The data summarized below dictates its utility in small-molecule drug design [1].

| Property | Value | Causality & Strategic Significance |

| CAS Registry Number | 29207-02-1 | Unique identifier ensuring precise global sourcing and regulatory compliance. |

| Molecular Formula | C₁₂H₁₆O₄ | Dictates the exact atomic composition; provides a baseline for mass spectrometry validation. |

| Molecular Weight | 224.25 g/mol | Falls well within Lipinski’s Rule of 5, allowing significant room for downstream functionalization without exceeding the 500 Da limit for oral bioavailability. |

| LogP | 1.98 | Exhibits a balanced lipophilicity-hydrophilicity profile, ensuring optimal partitioning into organic solvents during extraction while maintaining favorable theoretical membrane permeability. |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | Highly predictive of excellent cellular permeability (< 90 Ų), making derivatives suitable for targeting intracellular enzymes. |

| H-Bond Acceptors / Donors | 4 / 0 | The four oxygen atoms act as critical hydrogen-bond acceptors to anchor the molecule within target enzyme active sites. The lack of donors minimizes the desolvation penalty during receptor binding. |

| Rotatable Bonds | 4 | Provides sufficient conformational flexibility to adopt the bioactive poses required for target engagement. |

Synthetic Workflow & Mechanistic Causality

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)propanoate is typically achieved via the α -alkylation of an ester intermediate. The following workflow illustrates the strategic transformation from the commercially available 3,4-dimethoxyphenylacetic acid.

Fig 1. Synthetic workflow for CAS 29207-02-1 via esterification and alpha-alkylation.

Self-Validating Protocol: α -Methylation of Methyl 3,4-dimethoxyphenylacetate

To ensure rigorous scientific integrity, this protocol is designed as a closed, self-validating system. Every reagent choice is driven by mechanistic causality.

Mechanistic Rationale:

-

Base Selection (LDA): Lithium diisopropylamide (LDA) is chosen because its extreme steric bulk prevents nucleophilic attack on the ester carbonyl. It acts exclusively as a base, quantitatively deprotonating the α -carbon to form the lithium enolate.

-

Thermal Control (-78°C): Operating at cryogenic temperatures provides kinetic control. It suppresses reversible side reactions, such as the Claisen condensation, keeping the enolate stable until the electrophile is introduced.

-

Electrophile (MeI): Methyl iodide is an unhindered, highly reactive alkylating agent perfectly suited for an S_N2 attack by the bulky enolate.

Step-by-Step Execution:

-

System Preparation: Flame-dry a Schlenk flask under a continuous argon purge to eliminate ambient moisture, which would prematurely quench the LDA. Add anhydrous Tetrahydrofuran (THF) (10 mL/mmol) and diisopropylamine (1.1 eq).

-

Enolate Generation: Cool the system to -78°C using a dry ice/acetone bath. Dropwise, add n -Butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete LDA formation. Slowly introduce a solution of Methyl 3,4-dimethoxyphenylacetate (1.0 eq) in THF. Stir at -78°C for 1 hour.

-

Alkylation: Introduce Methyl iodide (1.2 eq) neat. Maintain the reaction at -78°C for 2 hours, then gradually allow the system to warm to room temperature over 4 hours. This thermal gradient drives the S_N2 reaction to thermodynamic completion.

-

Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. This mildly acidic buffer neutralizes unreacted base without hydrolyzing the ester product. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Isolate the target compound via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2).

Self-Validation Checkpoints:

-

TLC: The α -methylated product will exhibit a slightly higher Rf value than the starting material due to the increased lipophilicity of the added methyl group.

-

¹H NMR Validation: Success is definitively confirmed by the disappearance of the α -CH₂ singlet (~3.5 ppm) of the starting material, replaced by a distinct doublet at ~1.4 ppm (3H, -CH₃) and a quartet at ~3.6 ppm (1H, -CH-), confirming successful mono-alkylation.

Downstream Application: Pharmacophore in PDE4 Inhibition

In drug development, the 3,4-dimethoxyphenyl moiety is a highly privileged scaffold. It acts as a bioisostere for the catechol ring of cyclic adenosine monophosphate (cAMP). When CAS 29207-02-1 is utilized as an Active Pharmaceutical Ingredient (API) intermediate, it is frequently integrated into molecules designed to inhibit Phosphodiesterase type 4 (PDE4) [2].

By blocking PDE4, the drug prevents the hydrolysis of cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently modulates transcription factors to suppress pro-inflammatory cytokines (e.g., TNF- α ) and upregulate anti-inflammatory mediators.

Fig 2. Downstream signaling pathway of 3,4-dimethoxyphenyl-derived PDE4 inhibitors.

The chiral center introduced during the α -methylation step of CAS 29207-02-1 is of paramount importance here. In biological systems, enantiomers often exhibit vastly different binding affinities. The propanoate side chain allows medicinal chemists to perform chiral resolution or asymmetric synthesis to isolate the specific enantiomer that perfectly aligns with the hydrophobic pocket of the PDE4 active site.

References

Methodological & Application

Application Note: Synthesis, Purification, and Characterization of Methyl 2-(3,4-dimethoxyphenyl)propanoate

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of methyl 2-(3,4-dimethoxyphenyl)propanoate, a key intermediate in the synthesis of various organic molecules. The primary synthetic route detailed is the Fischer-Speier esterification of 2-(3,4-dimethoxyphenyl)propanoic acid. This application note offers an in-depth explanation of the experimental choices, step-by-step protocols for synthesis and purification, and a full suite of analytical methods for quality control and structural verification. The procedures are designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a robust and reproducible methodology.

Synthesis Methodology

Principle and Rationale

The synthesis of methyl 2-(3,4-dimethoxyphenyl)propanoate is most commonly and efficiently achieved through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3] This acid-catalyzed reaction involves the refluxing of the carboxylic acid with an excess of methanol.

Causality of Experimental Choices:

-

Reaction Type: Fischer-Speier esterification is selected for its operational simplicity, cost-effectiveness, and the use of readily available reagents.[1][3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[2][3][4] The nucleophilic oxygen of the alcohol (methanol) then attacks this activated carbon.

-

Excess Reagent: The reaction is an equilibrium process.[3] To drive the equilibrium towards the formation of the ester product, a large excess of methanol is used as a reagent and the solvent. This application of Le Châtelier's principle ensures a high conversion rate.[2]

-

Catalyst: Concentrated sulfuric acid is a highly effective and common catalyst for this transformation due to its strong proton-donating ability and dehydrating properties.[1][5]

Workflow Overview

The overall synthesis process is a linear workflow from starting materials to the final crude product, which then enters the purification stage.

Sources

Application Note: Synthesis of 3,4-Dimethoxy Fexofenadine Analogs via Methyl 2-(3,4-dimethoxyphenyl)propanoate

Introduction and Strategic Rationale

Fexofenadine is a highly selective, non-sedating H1-receptor antagonist widely utilized in the treatment of allergic rhinitis. Structurally, it is characterized by a bulky azacyclonol moiety and a gem-dimethyl substituted phenylacetic acid framework[1]. In modern drug discovery, modifying established antihistamine scaffolds with electron-donating groups is a proven strategy to modulate lipophilicity, alter blood-brain barrier (BBB) permeability, and fine-tune hERG channel liability.

This application note details a highly optimized, self-validating synthetic protocol for generating a 3,4-dimethoxy fexofenadine analog. By utilizing Methyl 2-(3,4-dimethoxyphenyl)propanoate as the primary starting material, we bypass several early-stage construction steps, allowing for a streamlined four-step conversion into the target active pharmaceutical ingredient (API).

Mechanistic Overview & Causality (E-E-A-T)

To ensure high fidelity and reproducibility, this protocol is built on self-validating steps where the mechanistic causality dictates the experimental conditions. The general synthetic framework for fexofenadine and its piperidine derivatives relies on precise regiocontrol and chemoselectivity[1],[2].

-

Step 1: Enolate Alkylation (α-Methylation)

-

Mechanism: The starting material possesses a single α-methyl group. To mimic the metabolic stability of fexofenadine, a second methyl group must be installed to form the gem-dimethyl (isobutyrate) moiety. Lithium diisopropylamide (LDA) generates the enolate, which is subsequently trapped by methyl iodide (MeI).

-

Causality: The gem-dimethyl group sterically hinders cytochrome P450-mediated oxidation at the benzylic position, drastically increasing the biological half-life of the resulting analog.

-

-

Step 2: Regioselective Friedel-Crafts Acylation

-

Mechanism: The methylated intermediate undergoes electrophilic aromatic substitution with 4-chlorobutyryl chloride, catalyzed by Aluminum chloride (AlCl₃).

-

Causality: The highly electron-donating 3,4-dimethoxy groups strongly activate the aromatic ring. The C3-methoxy group acts as a strong para-director, funneling the acylium ion electrophile predominantly to the 6-position (steric hindrance from the bulky isobutyrate group blocks the 2-position).

-

-

Step 3: N-Alkylation (Azacyclonol Coupling)

-

Mechanism: The chloroketone intermediate is coupled with azacyclonol (α,α-diphenyl-4-piperidinemethanol) via a bimolecular nucleophilic substitution (Sₙ2).

-

Causality: This step employs a Finkelstein-type in situ halogen exchange. Potassium iodide (KI) converts the relatively unreactive alkyl chloride into a transient, highly reactive alkyl iodide. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic acid scavenger to prevent amine protonation[2].

-

-

Step 4: Chemoselective Reduction and Saponification

-

Mechanism: Sodium borohydride (NaBH₄) reduces the butyryl ketone to a secondary alcohol. Subsequent basic hydrolysis (NaOH) cleaves the methyl ester.

-

Causality: NaBH₄ provides strict chemoselectivity, reducing the ketone without over-reducing the ester or the aromatic system. Saponification yields the final zwitterionic carboxylic acid, a structural prerequisite that prevents BBB penetration, ensuring the analog remains strictly peripheral (non-sedating).

-

Synthetic Workflow Visualization

Synthetic workflow for the 3,4-dimethoxy fexofenadine analog with integrated IPCs.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

-

Preparation: Purge a dry, 500 mL round-bottom flask with inert N₂ gas. Add anhydrous THF (150 mL) and diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add n-Butyllithium (1.15 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to ensure complete LDA formation.

-

Alkylation: Dropwise add Methyl 2-(3,4-dimethoxyphenyl)propanoate (1.0 eq, dissolved in 20 mL THF). Stir for 45 minutes at -78 °C. Introduce Methyl Iodide (1.5 eq) slowly. Allow the reaction to gradually warm to room temperature over 4 hours.

-

In-Process Control (IPC): Sample 50 µL, quench with water, extract with EtOAc, and analyze via GC-MS. Proceed when the starting material peak is <2%.

-

Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of the Chloroketone Derivative

-

Preparation: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL). Cool to 0 °C.

-

Acylation: Add 4-chlorobutyryl chloride (1.2 eq). Portion-wise, add anhydrous AlCl₃ (1.5 eq) over 20 minutes to control the exotherm.

-

Reaction: Stir at 0 °C for 1 hour, then allow warming to room temperature. Stir for an additional 3 hours.

-

IPC: Analyze via LC-MS. Look for the disappearance of the starting mass and the emergence of the [M+H]⁺ signal corresponding to the chloroketone.

-

Workup: Carefully pour the reaction mixture over crushed ice/HCl (1M) to quench the aluminum complex. Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), wash combined organics with saturated NaHCO₃, dry over MgSO₄, and evaporate.

Step 3: N-Alkylation with Azacyclonol

-

Preparation: In a 250 mL flask, combine the chloroketone intermediate (1.0 eq), azacyclonol (1.1 eq), anhydrous K₂CO₃ (2.5 eq), and KI (0.5 eq) in anhydrous DMF (80 mL).

-

Coupling: Heat the suspension to 80 °C under N₂ for 16 hours.

-

IPC: Monitor via LC-MS. The reaction is complete when the chloroketone derivative is fully consumed, yielding the coupled ketone-ester precursor.

-

Workup: Cool to room temperature. Dilute with water (200 mL) to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure intermediate.

Step 4: Ketone Reduction and Ester Hydrolysis

-

Reduction: Dissolve the Step 3 intermediate (1.0 eq) in Methanol (100 mL) and cool to 0 °C. Add NaBH₄ (1.5 eq) in small portions. Stir for 2 hours at room temperature.

-

Hydrolysis: To the same reaction vessel, add 2M aqueous NaOH (3.0 eq). Heat the mixture to 60 °C for 4 hours.

-

IPC: LC-MS must confirm the complete disappearance of the ester mass and the formation of the reduced, hydrolyzed zwitterion.

-

Workup & Isolation: Cool the mixture and concentrate in vacuo to remove methanol. Dilute the aqueous residue with water (50 mL) and carefully adjust the pH to 5.5–6.0 using 1M HCl. The target 3,4-dimethoxy fexofenadine analog will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum at 40 °C.

Quantitative Data & Analytical Signatures

| Synthesis Step | Target Intermediate / Product | Expected Yield (%) | Key Analytical Markers (IPC) |

| Step 1: α-Methylation | Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate | 88 - 92% | ¹H NMR: Disappearance of α-CH (q, ~3.7 ppm); Appearance of 6H singlet (~1.5 ppm). |

| Step 2: Friedel-Crafts | Chloroketone Derivative | 75 - 80% | IR: New C=O stretch at 1680 cm⁻¹.LC-MS: [M+H]⁺ at m/z 343. |

| Step 3: N-Alkylation | Ketone-Ester Precursor | 82 - 86% | LC-MS: Complete consumption of m/z 343; New [M+H]⁺ at m/z 574. |

| Step 4: Reduction & Hydrolysis | 3,4-Dimethoxy Fexofenadine Analog | 70 - 75% | LC-MS: Final zwitterion[M+H]⁺ at m/z 562.¹H NMR: Loss of ester -OCH₃ (~3.6 ppm). |

References

- Carr, A. A., Dolfini, J. E., & Wright, G. J. (1981). Piperidine derivatives (U.S. Patent No. 4,254,129). U.S.

-

Kawai, S. H., Hambalek, R. J., & Just, G. (1994). A Facile Synthesis of an Oxidation Product of Terfenadine. The Journal of Organic Chemistry, 59(9), 2620-2622. [Link]

Sources

Methyl 2-(3,4-dimethoxyphenyl)propanoate as a starting material for APIs

Application Note: Methyl 2-(3,4-dimethoxyphenyl)propanoate (MDMPP) in Advanced API Synthesis

Introduction & Mechanistic Grounding

As a Senior Application Scientist, selecting the optimal starting material is the foundational step in designing a scalable Active Pharmaceutical Ingredient (API) synthesis. Methyl 2-(3,4-dimethoxyphenyl)propanoate (MDMPP) is a highly versatile, chiral-center-containing ester building block.

Causality of Structural Features in Drug Design:

-

The Veratryl (3,4-Dimethoxyphenyl) Motif: This electron-rich aromatic system acts as a metabolically stable bioisostere for catechol. By masking the hydroxyl groups as methoxy ethers, the molecule resists rapid first-pass degradation by Catechol-O-methyltransferase (COMT). This significantly prolongs the pharmacokinetic half-life of downstream APIs while maintaining high binding affinity for monoaminergic and calcium channel targets.

-

The Alpha-Methyl Stereocenter: The 2-arylpropanoate structural motif introduces a critical chiral center. The spatial orientation of this methyl group profoundly dictates receptor binding stereospecificity. Consequently, MDMPP serves as an ideal divergence point: it can be utilized as a racemate or resolved into single enantiomers depending on the pharmacological target.

-

The Methyl Ester Functionality: Why start with the ester rather than the free acid? Esters provide superior solubility in anhydrous organic solvents, preventing premature protonation during upstream cross-coupling or enolate alkylation steps. Furthermore, the ester is the mandatory substrate for downstream enzymatic kinetic resolutions, as lipases require the ester carbonyl for nucleophilic attack.

Synthetic Applications in Drug Development

MDMPP is primarily hydrolyzed to 2-(3,4-dimethoxyphenyl)propanoic acid, a critical intermediate. Recent pharmaceutical developments have integrated this specific acid into the backbone of novel dihydroquinolizinones . These compounds act as potent inhibitors of the Hepatitis B Virus (HBV) by interfering with viral mRNA translation and replication pathways [1]. Depending on the target API, the hydrolysis of MDMPP must be tailored to yield either a high-throughput racemic mixture or a highly pure enantiomer.

Experimental Protocols: Self-Validating Hydrolysis Workflows

To support varying API requirements, I have detailed two distinct, self-validating workflows. Each protocol incorporates built-in analytical checkpoints to ensure mass balance and process integrity.

Protocol A: Base-Catalyzed Saponification (Racemic Workflow)

This protocol ensures the quantitative conversion of MDMPP to the corresponding racemic acid, utilizing a carefully balanced solvent system to manage the lipophilicity of the starting material.

-

Step 1: Biphasic Dissolution. Dissolve 1.0 eq (e.g., 10.0 g) of MDMPP in a 3:2 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (50 mL total volume).

-

Causality: MDMPP is highly lipophilic. THF provides excellent solvation for the ester, while MeOH acts as a phase-transfer bridge, ensuring the incoming aqueous NaOH mixes homogeneously without precipitating the substrate.

-

-

Step 2: Controlled Saponification. Slowly add 1.5 eq of NaOH (dissolved in 20 mL deionized water) dropwise at 0°C. Once added, remove the ice bath and stir at 25°C for 4 hours.

-

Causality: The thermodynamic excess of base drives the equilibrium to completion. Initiating the reaction at 0°C prevents exothermic degradation and suppresses undesired aldol-type side reactions.

-

-

Step 3: Validation Checkpoint. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the ester spot ( Rf≈0.6 ) completely disappears, leaving only baseline material (the carboxylate salt).

-

Step 4: Work-up and Acidification. Concentrate the mixture under reduced pressure to strip the THF/MeOH. Dilute the aqueous residue with 30 mL water and wash with Diethyl Ether (2x 20 mL) to remove trace organic impurities. Acidify the aqueous layer to pH 2.0 using 2M HCl.

-

Causality: Acidification protonates the carboxylate, rendering the 2-(3,4-dimethoxyphenyl)propanoic acid insoluble in water, forcing it into the organic phase for recovery.

-

-